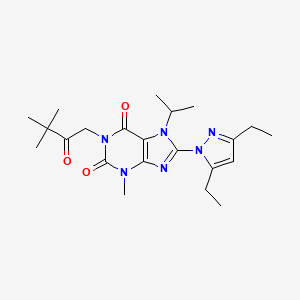
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a chemical compound with the molecular formula C5H8Cl2FN3 and a molecular weight of 200.04. This compound is a derivative of fluoropyridine, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring .
Preparation Methods
The synthesis of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hydrazine to yield (2-Fluoropyridin-3-yl)hydrazine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, leading to different reactivity.
2,6-Difluoropyridine: A compound with two fluorine atoms, resulting in even greater electron-withdrawing effects.
The uniqueness of this compound lies in its hydrazine moiety, which imparts additional reactivity and potential biological activity compared to other fluorinated pyridines .
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-5-4(9-7)2-1-3-8-5;;/h1-3,9H,7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZOIXWBWAZFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)




![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2400847.png)


![4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B2400853.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)

